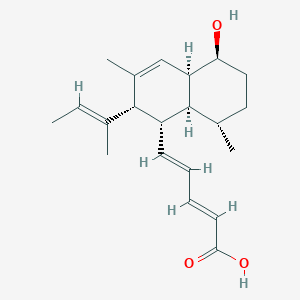

Phomopsidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The first total synthesis of (+)-phomopsidin was achieved via a diastereoselective transannular Diels-Alder (TADA) reaction . Key steps in the synthesis include diastereoselective ynone reduction with (-)-α-pinene and 9-BBN, macrocyclization by E-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction, as well as carbometalation under Wipf’s conditions, followed by HWE reaction at low temperature to selectively construct the (E)-1-methylpropenyl and (1E,2E)-4-carboxy-1,3-butadienyl substituents .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Phomopsidin include a diastereoselective transannular Diels-Alder (TADA) reaction, ynone reduction, macrocyclization by E-selective intramolecular Horner-Wadsworth-Emmons (HWE) reaction, and carbometalation .Applications De Recherche Scientifique

1. Absolute Structure and Biosynthesis

Phomopsidin, a marine-derived fungal metabolite from Phomopsis sp., has been studied for its absolute configuration and biosynthetic pathway. The structure was determined as 6S, 7S, 8S, 11S, 12R, and 15R using the exciton chirality method. The biosynthetic study revealed its construction from nine acetates and three methyl groups derived from l-methionine (Kobayashi et al., 2003).

2. Anti-Microtubule Activity

This compound exhibits significant anti-microtubule activity. It was found to inhibit microtubule assembly with an IC50 of 5.7 μM, indicating its potential as a microtubule-targeting agent. This property was compared with its isomer MK8383 and related compounds, where this compound showed notable efficacy (Kobayashi et al., 2003).

3. Synthetic Approaches

The first total synthesis of this compound was achieved through a series of key steps including diastereoselective reduction and macrocyclization. This synthesis is significant for the study and potential therapeutic use of this compound (Suzuki et al., 2004). Furthermore, an alternative synthetic approach for this compound was developed, utilizing a highly stereoselective transannular Diels-Alder reaction, which contributed to the understanding of its chemical properties and potential applications (Hayashi et al., 2009).

4. Biological Activities and Potential Applications

Research on Phomopsis sp., the fungus from which this compound is derived, has led to the isolation of various metabolites with biological activities. One such metabolite, this compound, has shown antimicrobial and antifungal properties, highlighting its potential in pharmaceutical applications. The study of these metabolites contributes to the understanding of this compound's bioactivity and potential therapeutic uses (Rukachaisirikul et al., 2008).

5. This compound as a Biocontrol Agent

This compound has been identified as a major secondary metabolite of Hypoxylon rubiginosum, an endophytic fungus, which shows promise as a biocontrol agent against ash dieback. The antifungal properties of this compound, particularly its inhibition of beta-tubulin, make it a candidate for further development as a biocontrol agent in agricultural and environmental applications (Halecker et al., 2020).

Propriétés

IUPAC Name |

(2E,4E)-5-[(1S,2R,4aS,5S,8S,8aS)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17-,18-,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDPLJZJPQWOMQ-FDTXVGEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2[C@H](CC[C@@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)

![ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)

![5-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2554671.png)

![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)

![4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2554673.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2554680.png)

![Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate](/img/structure/B2554687.png)